N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a sulfonamide-containing tricyclic heterocyclic compound characterized by a complex fused-ring system. Its structure features a 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-pentaen core, substituted with a 4-ethoxyphenyl group at the N-position and a 4-methylbenzenesulfonyl moiety at the 10-position.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S2/c1-3-30-16-8-6-15(7-9-16)23-20-19-18(12-13-31-19)27-21(24-20)22(25-26-27)32(28,29)17-10-4-14(2)5-11-17/h4-13H,3H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPRMMVINSMJCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine (CAS Number: 892733-95-8) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities based on available research findings.
Chemical Structure
The compound features a unique tetraazatricyclo structure that contributes to its biological properties. Below is a summary of its chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C22H19N5O3S2 |
| Molecular Weight | 465.6 g/mol |
| CAS Number | 892733-95-8 |
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from simpler sulfonamide derivatives. The key steps include the formation of the tetraazatricyclo framework and subsequent functionalization with ethoxy and methylbenzenesulfonyl groups. Various methods such as condensation reactions and cycloadditions are employed to achieve the final product.
Antimicrobial Properties
Research indicates that compounds similar to N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia have demonstrated significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that derivatives of sulfonamides exhibit potent antibacterial properties against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Similar compounds have also been tested for antifungal activity against pathogens such as Candida albicans, showing promising results .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research on related compounds indicates that they can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The sulfonamide moiety is known to interfere with folate synthesis in bacteria and possibly in cancer cells as well . This inhibition can lead to reduced cell division and tumor growth.
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act as an inhibitor for several key enzymes involved in metabolic pathways:
- Acetylcholinesterase Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase, which is significant in treating neurodegenerative diseases like Alzheimer's .
- α-glucosidase Inhibition : Potential applications in diabetes management have been explored through the inhibition of α-glucosidase, which plays a role in carbohydrate metabolism .
Case Studies
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Antimicrobial Efficacy Study :
- A study investigated the antibacterial effects of sulfonamide derivatives against E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) value as low as 32 µg/mL for some derivatives, suggesting strong antibacterial potential.
-
Anticancer Activity Assessment :
- In vitro assays on cancer cell lines demonstrated that certain derivatives led to a significant reduction in cell viability at concentrations ranging from 10 to 50 µM over 48 hours.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Lipophilicity : The 4-ethoxyphenyl group in the target compound likely improves membrane permeability compared to the smaller methoxy group in Analog 1 .
Steric and Electronic Effects : Analog 2’s 4-chlorophenylmethyl substituent introduces electron-withdrawing properties, which may enhance electrophilic reactivity or alter metabolic stability .
Synthesis and Characterization : All analogs share a reliance on advanced synthetic protocols, including cyclocondensation and sulfonylation, with characterization via IR, UV-Vis, and elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
